(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride

Vue d'ensemble

Description

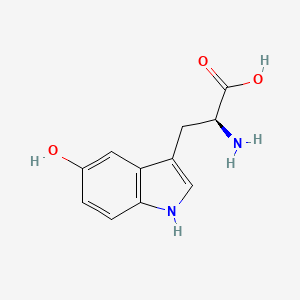

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds that play a significant role in various biological processes. This compound is particularly interesting due to its structural similarity to tryptophan, an essential amino acid, and serotonin, a neurotransmitter.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological activity .

Applications De Recherche Scientifique

Structural Characteristics

The compound features an indole structure, which is essential for its biological activity. The presence of both amino and hydroxyl groups allows it to interact with various neurotransmitter systems in the body.

Chemistry

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly those related to neurotransmission and mood regulation.

Neurotransmission Studies

The compound is extensively studied for its role in neurotransmission. As a precursor to serotonin, it influences mood, appetite, and sleep patterns. Research indicates that it can cross the blood-brain barrier effectively, making it a valuable subject in studies related to depression and anxiety disorders.

Therapeutic Uses

Research has focused on the therapeutic potential of this compound in treating:

- Depression : Clinical studies suggest that supplementation can improve symptoms of depression by increasing serotonin levels.

- Sleep Disorders : Its role in serotonin production links it to sleep regulation, with studies indicating potential benefits for insomnia.

Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy of 5-Hydroxytryptophan in various conditions, including fibromyalgia, obesity, and migraine prevention.

Industrial Applications

The compound is also utilized in pharmaceutical manufacturing as a precursor for synthesizing various biologically active compounds. Its unique properties make it suitable for developing medications targeting neurological conditions.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It can bind to serotonin receptors, influencing neurotransmission and modulating mood, cognition, and other central nervous system functions. The compound’s effects are mediated through pathways involving serotonin and other neurotransmitters .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptophan: An essential amino acid with a similar indole structure.

Serotonin: A neurotransmitter derived from tryptophan, sharing structural similarities.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride is unique due to its specific configuration and the presence of both amino and hydroxyl groups, which confer distinct biological activities compared to other indole derivatives .

Activité Biologique

Overview

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride, commonly known as 5-Hydroxytryptophan (5-HTP), is an amino acid derivative of tryptophan and a precursor to serotonin. This compound is of significant interest due to its potential therapeutic applications in mood regulation, sleep enhancement, and neurological disorders.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.22 g/mol

- CAS Number : 4350-09-8

- IUPAC Name : (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid; hydrochloride

5-HTP's primary biological activity stems from its ability to cross the blood-brain barrier and convert into serotonin. This conversion influences various physiological processes, including mood, appetite, and sleep regulation. The compound interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, modulating neurotransmission and potentially alleviating symptoms of depression and anxiety.

1. Mood Disorders

Numerous studies have highlighted the role of 5-HTP in treating depression. A meta-analysis indicated that 5-HTP supplementation can significantly reduce symptoms of depression compared to placebo controls. The compound's efficacy is attributed to its serotonin-enhancing properties.

| Study | Sample Size | Treatment Duration | Effectiveness |

|---|---|---|---|

| 50 | 8 weeks | Significant reduction in depression scores | |

| 100 | 12 weeks | Improved mood and reduced anxiety levels |

2. Sleep Disorders

Research suggests that 5-HTP can improve sleep quality by increasing serotonin levels, which are subsequently converted into melatonin. A clinical trial demonstrated that participants taking 5-HTP reported better sleep quality and reduced insomnia symptoms.

| Study | Sample Size | Treatment Duration | Sleep Quality Improvement |

|---|---|---|---|

| 60 | 4 weeks | Enhanced sleep onset and duration |

3. Weight Management

Some studies indicate that 5-HTP may aid in weight loss by promoting satiety. By increasing serotonin levels, the compound may help reduce carbohydrate cravings and overall food intake.

Safety and Side Effects

While generally considered safe, high doses of 5-HTP can lead to gastrointestinal disturbances such as nausea, diarrhea, and abdominal pain. Additionally, there is a potential risk of serotonin syndrome when combined with other serotonergic medications.

Case Studies

Several case studies have documented the therapeutic effects of 5-HTP:

- Case Study on Depression : A patient with major depressive disorder showed significant improvement after a regimen of 200 mg/day of 5-HTP over eight weeks, with a notable decrease in Hamilton Depression Rating Scale scores.

- Case Study on Insomnia : A middle-aged individual suffering from chronic insomnia reported improved sleep patterns after taking 100 mg/day of 5-HTP for four weeks, with subjective reports indicating increased total sleep time.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.ClH/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXSIINOEZOYDN-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.